

Application Notes and Protocols for MG-101 in Animal Model Studies

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Compound of Interest

Compound Name: MG-101

Cat. No.: B1683905

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Introduction

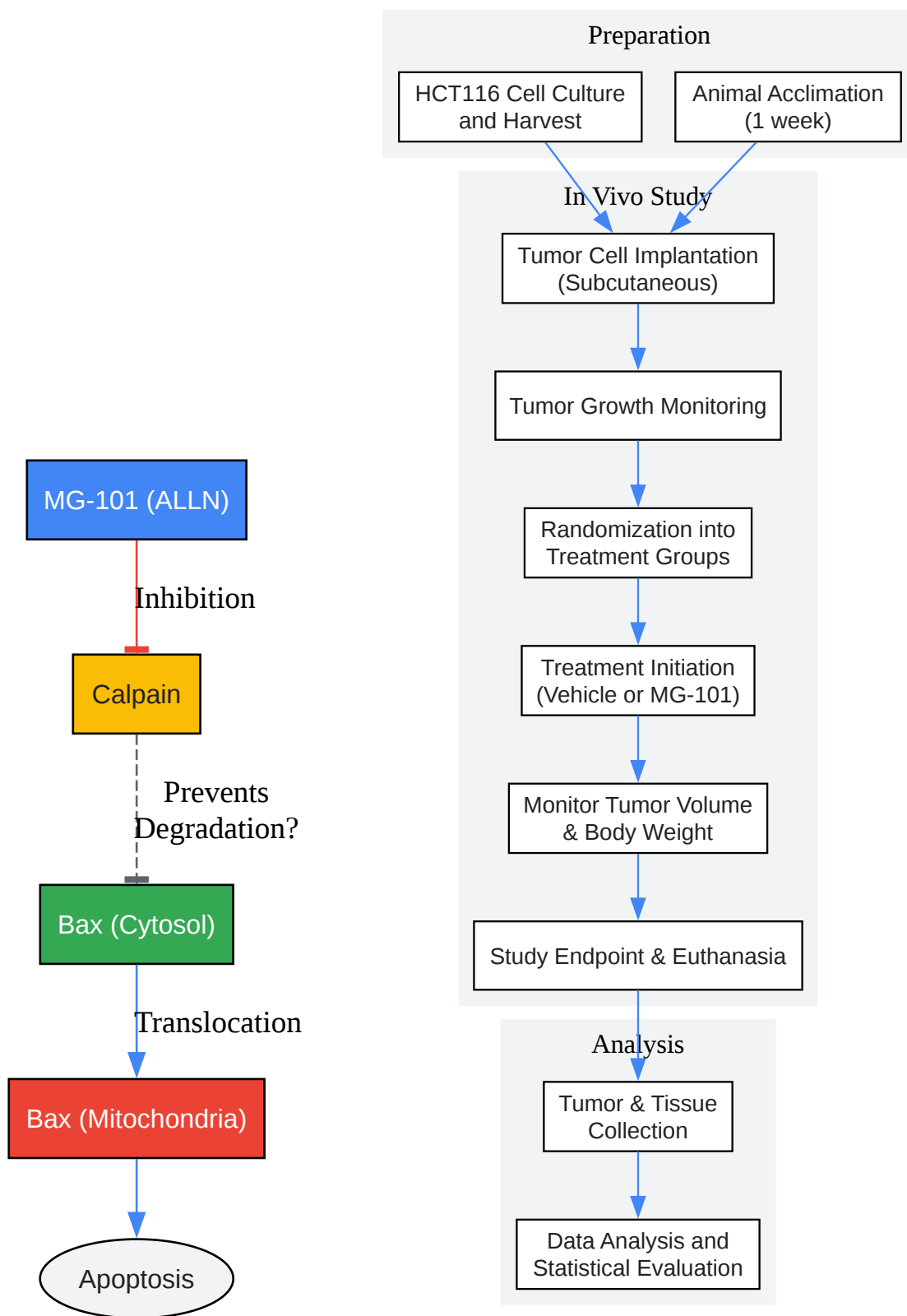
MG-101, also known as ALLN or Calpain Inhibitor I (Ac-LLnL-CHO), is a potent, cell-permeable inhibitor of cysteine proteases, with significant activity against calpains and lysosomal cathepsins.[1] Its mechanism of action involves the inhibition of these proteases, which play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer biology, dysregulation of calpain activity has been implicated in tumor progression and resistance to therapy. **MG-101** has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models, making it a valuable tool for cancer research and drug development.[1]

These application notes provide a comprehensive overview of the use of **MG-101** in animal model studies, with a specific focus on its application in a human colon carcinoma xenograft model.

Mechanism of Action

MG-101 exerts its anticancer effects primarily through the inhibition of calpains, a family of calcium-dependent cysteine proteases. In cancer cells, such as the HCT116 human colon carcinoma line, **MG-101** has been observed to induce an apoptotic response. This is mediated through the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a key step in the intrinsic pathway of apoptosis.[1] The inhibition of calpain by **MG-101** likely

prevents the degradation of pro-apoptotic factors or promotes the activation of apoptotic cascades, ultimately leading to programmed cell death and a reduction in tumor growth.



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References

- 1. selleckchem.com [selleckchem.com]
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